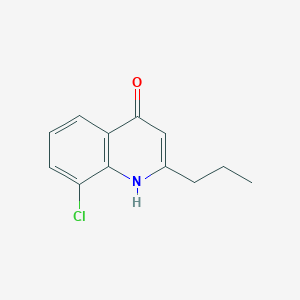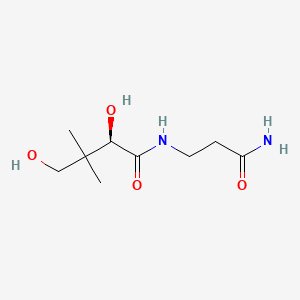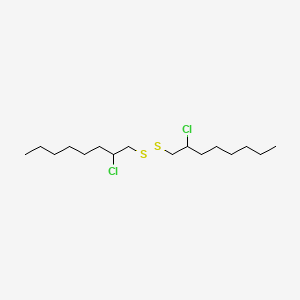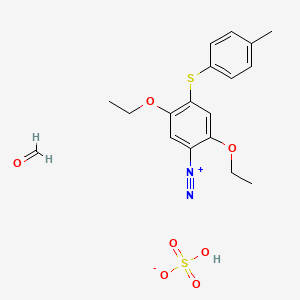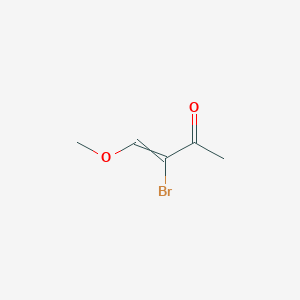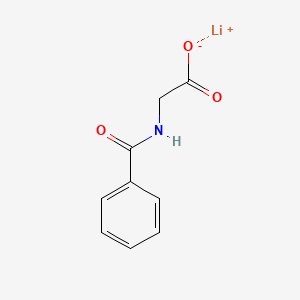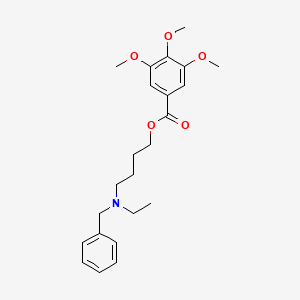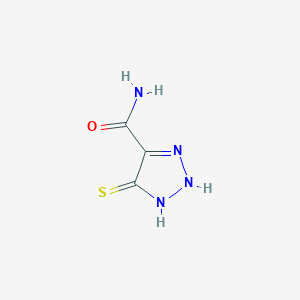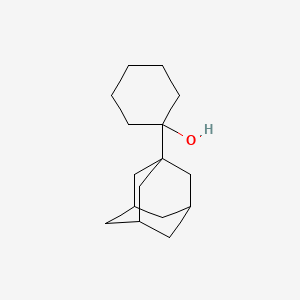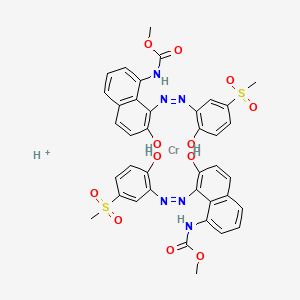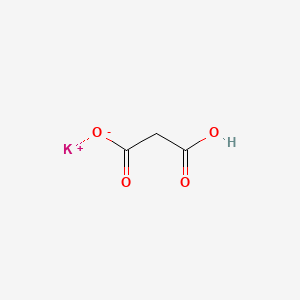
2,4-Pentanediol,3-bromo-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanediol,3-bromo-3-nitro- is an organic compound with the molecular formula C5H10BrNO4 It is a derivative of pentanediol, where the third carbon atom is substituted with both a bromine and a nitro group
Vorbereitungsmethoden
The synthesis of 2,4-Pentanediol,3-bromo-3-nitro- typically involves the bromination and nitration of 2,4-pentanediol. One common method includes the reaction of 2,4-pentanediol with bromine in the presence of a catalyst, followed by nitration using nitric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution at the third carbon atom.
Analyse Chemischer Reaktionen
2,4-Pentanediol,3-bromo-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-amino-3-bromo-2,4-pentanediol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Pentanediol,3-bromo-3-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism by which 2,4-Pentanediol,3-bromo-3-nitro- exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
2,4-Pentanediol,3-bromo-3-nitro- can be compared with other similar compounds, such as:
2,4-Pentanediol,3-chloro-3-nitro-: Similar structure but with a chlorine atom instead of bromine.
2,4-Pentanediol,3-bromo-3-amino-: Similar structure but with an amino group instead of a nitro group.
2,4-Pentanediol,3-bromo-3-hydroxy-: Similar structure but with a hydroxyl group instead of a nitro group.
Eigenschaften
CAS-Nummer |
69094-16-2 |
|---|---|
Molekularformel |
C5H10BrNO4 |
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
3-bromo-3-nitropentane-2,4-diol |
InChI |
InChI=1S/C5H10BrNO4/c1-3(8)5(6,4(2)9)7(10)11/h3-4,8-9H,1-2H3 |
InChI-Schlüssel |
XIAMXNMLRAUKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C)O)([N+](=O)[O-])Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


